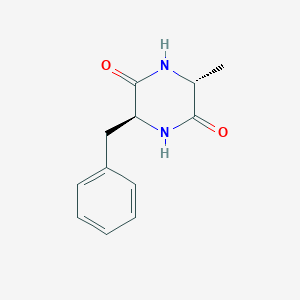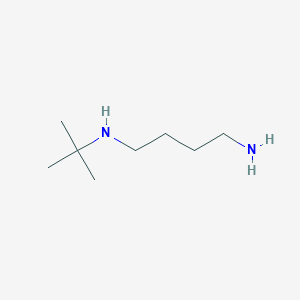
Dibutadiamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutadiamine is a chemical compound that is used in scientific research for various applications. It is a diamine with a chemical formula of C8H18N2 and a molecular weight of 142.25 g/mol. This chemical compound is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Dibutadiamine is used in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, dibutadiamine is used as a building block for the synthesis of complex organic molecules. In biochemistry, dibutadiamine is used to study the mechanism of action of enzymes and other biomolecules. In pharmacology, dibutadiamine is used to develop new drugs and to study the effects of existing drugs on the body.
Mécanisme D'action
Dibutadiamine is a diamine that can form hydrogen bonds with other molecules. This property makes it useful in various scientific research applications. In biochemistry, dibutadiamine can form hydrogen bonds with enzymes and other biomolecules, which can affect their activity. In pharmacology, dibutadiamine can form hydrogen bonds with drug targets, which can affect the potency and selectivity of drugs.
Effets Biochimiques Et Physiologiques
Dibutadiamine has been shown to have various biochemical and physiological effects. In biochemistry, dibutadiamine can affect the activity of enzymes and other biomolecules by forming hydrogen bonds with them. In pharmacology, dibutadiamine can affect the potency and selectivity of drugs by forming hydrogen bonds with drug targets. In addition, dibutadiamine has been shown to have antimicrobial properties, which make it useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutadiamine has several advantages for lab experiments. It is a relatively simple compound that can be synthesized easily and in large quantities. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, dibutadiamine has some limitations for lab experiments. It is a reactive compound that can form unwanted byproducts if not handled carefully. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of dibutadiamine in scientific research. One direction is the development of new drugs that target specific biomolecules by forming hydrogen bonds with them. Another direction is the development of new antibiotics that use dibutadiamine as a scaffold. In addition, dibutadiamine can be used in the development of new materials with specific properties, such as adhesives and coatings.
Conclusion:
In conclusion, dibutadiamine is a useful compound for scientific research in various fields, including organic chemistry, biochemistry, and pharmacology. It can be synthesized easily and in large quantities and has several advantages for lab experiments. However, it also has some limitations, such as its reactivity and limited solubility in water. Despite these limitations, dibutadiamine has several future directions for use in scientific research, including the development of new drugs and materials.
Méthodes De Synthèse
Dibutadiamine can be synthesized by the reaction of 1,3-butadiene with hydrazine in the presence of a catalyst. The reaction yields dibutadiamine and water as byproducts. The reaction is exothermic and requires careful temperature control to avoid the formation of unwanted byproducts.
Propriétés
Numéro CAS |
13366-43-3 |
|---|---|
Nom du produit |
Dibutadiamine |
Formule moléculaire |
C8H20N2 |
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
N'-tert-butylbutane-1,4-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2,3)10-7-5-4-6-9/h10H,4-7,9H2,1-3H3 |
Clé InChI |
JAUBXQBMUWRRNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCCCCN |
SMILES canonique |
CC(C)(C)NCCCCN |
Autres numéros CAS |
13366-43-3 |
Synonymes |
CI-505 dibutadiamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



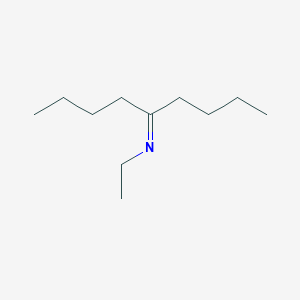
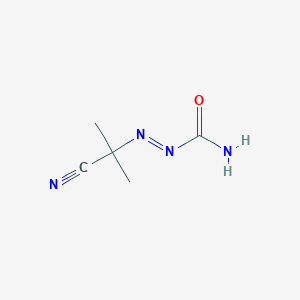
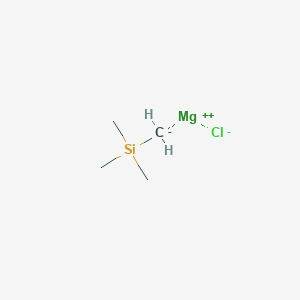
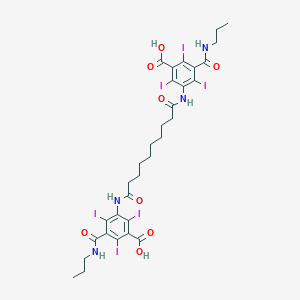
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
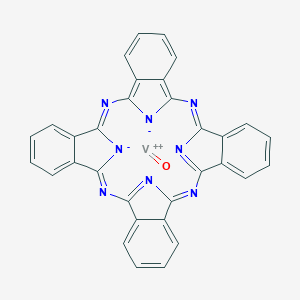
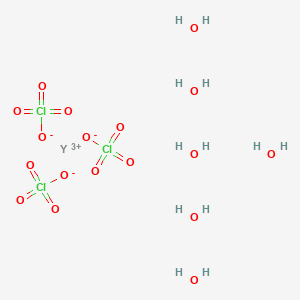
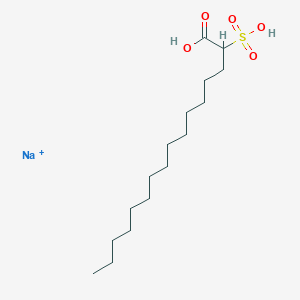
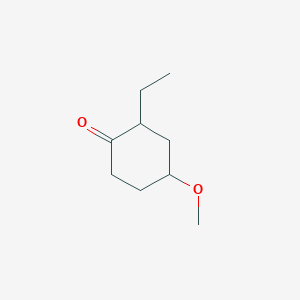
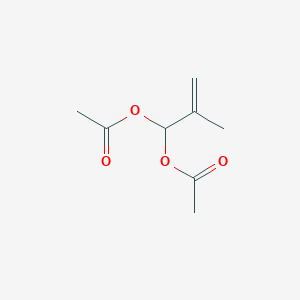


![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
